Cas no 69739-34-0 (t-Butyldimethylsilyl Trifluoromethanesulfonate)

t-Butyldimethylsilyl Trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
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- Tert-butyldimethylsilyltrifluoromethanesulphonate
- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester
- (tert-Butyl-dimethylsilyl) trifluoromethanesulfonate
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- TBDMS triflate
- [tert-butyl(dimethyl)silyl] trifluoromethanesulfonate
- Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester
- SILANE TBM2 TRIFLATE
- t-Butyldimethylsilyl Trifluoromethanesulfonate
- TrifluoroMethanesulfonic acid tert-butyldiMethylsilyl ester
- tert-Butyldimethylsilyl Triflate
- TBS Triflate
- t-Butyldimethylsilyl triflate
- tert-Butyldimethylsilyl trifluoromethanesulphonate
- C7H15F3O3SSi
- TBDMS-OTf
- t-Butyldimethylsilyltrifluoromethanesulfonate
- tert-Butyldimethylsilyltrifluoromethanesulfonate
- WLLIXJBWWFGEHT-UHFFFAOYSA-N
- Methanesulfonic acid, t
- Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester,97%
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- MDL: MFCD00000405
- インチ: 1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3
- InChIKey: WLLIXJBWWFGEHT-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)(F)S(O[Si](C(C)(C)C)(C)C)(=O)=O
- BRN: 2370068
計算された属性
- せいみつぶんしりょう: 264.046327g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 3
- どういたいしつりょう: 264.046327g/mol
- 単一同位体質量: 264.046327g/mol
- 水素結合トポロジー分子極性表面積: 51.8Ų
- 重原子数: 15
- 複雑さ: 321
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.151 g/mL at 25 °C(lit.)
- ゆうかいてん: <0°C
- ふってん: 65-67 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
- 屈折率: n20/D 1.385(lit.)
- ようかいど: Slightly miscible with chloroform.
- すいようせい: ぶんかい
- PSA: 51.75000
- LogP: 3.93860
- ようかいせい: まだ確定していません。
- かんど: Moisture Sensitive
t-Butyldimethylsilyl Trifluoromethanesulfonate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226,H314,H335
- 警告文: P261,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-34-37
- セキュリティの説明: S26-S36/37/39-S45-S25-S16
- 福カードFコード:10-21
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- 危険レベル:3
- TSCA:No
- リスク用語:R10; R34
- 危険レベル:3 (8)
- 包装グループ:III
- セキュリティ用語:3
- 包装等級:III
- 包装カテゴリ:III
t-Butyldimethylsilyl Trifluoromethanesulfonate 税関データ
- 税関コード:29310095
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
t-Butyldimethylsilyl Trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | C20986-25ml |
tert-Butyldimethylsilyl triflate |
69739-34-0 | 25ml |
¥4390.00 | 2023-09-15 | ||
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H98338-100g |
t-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 97% | 100g |
¥260 | 2023-09-19 | |
Cooke Chemical | A1237312-5G |
TBDMS triflate |
69739-34-0 | 98% | 5g |
RMB 40.00 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | A020261-100g |
tert-Butyldimethylsilyl triflate |
69739-34-0 | 98% | 100g |
¥198.00 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_S03375-5g |
tert-Butyldimethylsilyl trifluoromethanesulphonate |
69739-34-0 | 97% | 5g |
¥264.0 | 2023-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1525-5g |
t-Butyldimethylsilyl Trifluoromethanesulfonate |
69739-34-0 | 98.0%(T) | 5g |
¥450.0 | 2023-05-25 | |
AN HUI ZE SHENG Technology Co., Ltd. | 8.18313-25ML |
tert-Butyldimethylsilyl triflate |
69739-34-0 | ≥98.0%(acidimetric) | 25ml |
¥986.00 | 2023-09-15 | |
Matrix Scientific | 093642-100g |
Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester, 98% |
69739-34-0 | 98% | 100g |
$127.00 | 2023-09-11 | |
Oakwood | 005263-100g |
tert-Butyldimethylsilyl trifluoromethanesulfonate |
69739-34-0 | 98% | 100g |
$104.00 | 2024-07-19 | |
ChemScence | CS-B0889-500g |
tert-Butyldimethylsilyl trifluoromethanesulfonate |
69739-34-0 | >98.0% | 500g |
$215.0 | 2022-04-26 |
t-Butyldimethylsilyl Trifluoromethanesulfonate 関連文献
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Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650
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Anthony P. Green,Simon Hardy,Alan T. L. Lee,Eric J. Thomas Org. Biomol. Chem. 2017 15 9497
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3. Asymmetric Diels–Alder reactions. Part 5. Influence of sugar substituents upon the diastereofacial reactivity of (E-)3-(t-butyldimethylsiloxy)-1-(D-glucopyranosyloxy)buta-1,3-dienesBrian Beagley,David S. Larsen,Robin G. Pritchard,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1990 3113
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Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650
-
Simon Bailey,Madeleine Helliwell,Aphiwat Teerawutgulrag,Eric J. Thomas Org. Biomol. Chem. 2005 3 3654
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Charlotte M. Miller,Tore Benneche,Marcus A. Tius Org. Biomol. Chem. 2015 13 4051
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7. A method to derivatize surface silanol groups to Si-alkyl groups in carbon-doped silicon oxidesSrikar Rao Darmakkolla,Hoang Tran,Atul Gupta,Shankar B. Rananavare RSC Adv. 2016 6 93219
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Zhi Xu,Xin Li,John A. Rose,Seth B. Herzon Nat. Prod. Rep. 2023 40 1393
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Anthony P. Green,Simon Hardy,Alan T. L. Lee,Eric J. Thomas Org. Biomol. Chem. 2017 15 9497
-
Mario Altendorfer,Aruna Raja,Florenz Sasse,Herbert Irschik,Dirk Menche Org. Biomol. Chem. 2013 11 2116
t-Butyldimethylsilyl Trifluoromethanesulfonateに関する追加情報
Introduction to t-Butyldimethylsilyl Trifluoromethanesulfonate (CAS No. 69739-34-0)
t-Butyldimethylsilyl Trifluoromethanesulfonate, with the chemical formula (C4H10SiF3SO2) and CAS number 69739-34-0, is a highly versatile and widely utilized reagent in modern organic synthesis and pharmaceutical research. This compound belongs to the class of silyl triflates, which are known for their exceptional stability and reactivity in various synthetic transformations. The combination of a bulky tert-butyl group and a highly electronegative trifluoromethanesulfonate (triflate) moiety makes it an invaluable tool for protecting and functionalizing organic molecules.
The primary utility of t-Butyldimethylsilyl Trifluoromethanesulfonate lies in its role as a silylating agent, particularly in the protection of alcohols and thiols. The tert-butyl group provides steric hindrance, which prevents unwanted side reactions, while the triflate group ensures high reactivity in nucleophilic substitution reactions. This makes it an ideal choice for complex synthetic pathways where selectivity and yield are critical.
In recent years, the application of t-Butyldimethylsilyl Trifluoromethanesulfonate has expanded significantly, especially in the field of drug discovery and development. Its ability to form stable silyl ethers and silyl thioethers has been leveraged in the synthesis of novel pharmaceutical intermediates. For instance, researchers have utilized this compound to protect hydroxyl groups in glycosylation reactions, which are crucial for the synthesis of carbohydrate-based drugs. The stability provided by the silyl group ensures that these functional groups remain intact during subsequent reactions, thereby enhancing overall synthetic efficiency.
The triflate group in t-Butyldimethylsilyl Trifluoromethanesulfonate also plays a pivotal role in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, including those found in biologically active compounds. The high reactivity of the triflate moiety facilitates the formation of new carbon-carbon bonds under mild conditions, making it a preferred choice for medicinal chemists aiming to develop new drug candidates.
Moreover, recent studies have highlighted the use of t-Butyldimethylsilyl Trifluoromethanesulfonate in asymmetric synthesis. The steric environment provided by the tert-butyl group can influence the stereochemistry of reactions, enabling the synthesis of enantiomerically pure compounds. This has significant implications in pharmaceuticals, where chirality often dictates a drug's efficacy and safety profile. Researchers have reported successful applications of this reagent in Sharpless epoxidation and other asymmetric transformations, demonstrating its potential as a catalyst or stoichiometric reagent in chiral synthesis.
The compound's stability under various reaction conditions is another key advantage. Unlike some other silylating agents that may decompose under harsh conditions, t-Butyldimethylsilyl Trifluoromethanesulfonate remains robust even when exposed to strong bases or oxidizing agents. This stability ensures consistent performance across a wide range of synthetic protocols, reducing the likelihood of side reactions and improving overall yields.
In conclusion, t-Butyldimethylsilyl Trifluoromethanesulfonate (CAS No. 69739-34-0) is a cornerstone reagent in modern organic synthesis and pharmaceutical research. Its unique combination of steric hindrance and high reactivity makes it indispensable for protecting functional groups, facilitating cross-coupling reactions, and enabling asymmetric synthesis. As research continues to evolve, it is likely that new applications for this versatile compound will emerge, further solidifying its importance in the chemical community.
69739-34-0 (t-Butyldimethylsilyl Trifluoromethanesulfonate) 関連製品
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